Product packaging for 5-Phenylethynyluridine(Cat. No.:CAS No. 649558-84-9)

5-Phenylethynyluridine

Cat. No.: B12597504
CAS No.: 649558-84-9
M. Wt: 344.32 g/mol
InChI Key: YEFAYVNQPIXISW-IXYNUQLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Phenylethynyluridine is a useful research compound. Its molecular formula is C17H16N2O6 and its molecular weight is 344.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O6 B12597504 5-Phenylethynyluridine CAS No. 649558-84-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649558-84-9

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethynyl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H16N2O6/c20-9-12-13(21)14(22)16(25-12)19-8-11(15(23)18-17(19)24)7-6-10-4-2-1-3-5-10/h1-5,8,12-14,16,20-22H,9H2,(H,18,23,24)/t12-,13-,14-,16-/m1/s1

InChI Key

YEFAYVNQPIXISW-IXYNUQLISA-N

Isomeric SMILES

C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

The Pivotal Role of Modified Nucleosides in Nucleic Acid Research

Modified nucleosides, which are chemical variants of the canonical nucleosides (adenosine, guanosine, cytidine, thymidine, and uridine), are fundamental to contemporary chemical biology and medicinal chemistry. thieme-connect.comgoogleapis.com These modifications, which can occur on the nucleobase or the sugar moiety, are not merely synthetic curiosities; they are found naturally in organisms and play critical roles in a multitude of cellular processes. googleapis.comoup.com

In nature, over 150 different modifications have been identified in DNA and RNA, where they are crucial for regulating gene expression, stabilizing nucleic acid structures, and modulating protein translation. thieme-connect.com For instance, modifications in transfer RNA (tRNA) can influence codon-anticodon affinity, thereby fine-tuning the rate of protein synthesis in response to cellular needs, such as stress responses. nih.gov

In the laboratory, synthetic modified nucleosides have become indispensable. They are integral to the development of antiviral and anticancer drugs, where they can act as chain terminators in DNA or RNA synthesis of pathogens or cancer cells. googleapis.comoup.com Furthermore, by equipping nucleosides with specific functional groups or reporter tags like isotopes or fluorophores, scientists can track, label, and quantify nucleic acids, providing insights into their structure, function, and fate under physiological conditions. googleapis.com This ability to chemically "tag" and observe nucleic acids has paved the way for advanced diagnostic and research applications.

Alkyne Tagged Nucleosides: Powering Bioorthogonal Chemistry

A significant breakthrough in the study of biomolecules within their native environment has been the advent of bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with innate biological processes. researchgate.net A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its catalyst-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC). mlsu.ac.inmdpi.com

These reactions involve the highly specific and efficient coupling of an azide (B81097) and an alkyne to form a stable triazole linkage. mdpi.comnih.gov This has led to the development of alkyne-tagged nucleosides, which can be metabolically incorporated into newly synthesized DNA and RNA. mlsu.ac.inmdpi.com Once incorporated, these alkyne "handles" can be selectively reacted with an azide-bearing probe—such as a fluorescent dye or a biotin (B1667282) tag for purification—allowing for the visualization and isolation of nascent nucleic acids. nih.govjenabioscience.com

The most widely used alkyne-tagged nucleoside for this purpose is 5-ethynyluridine (B57126) (5-EU), which serves as an analog for uridine (B1682114) and is readily incorporated into RNA. nih.govjenabioscience.comnih.gov This technique has been instrumental in studying RNA synthesis, decay, and localization in living cells. nih.govthermofisher.com However, a limitation of probes like 5-EU is that they require a secondary reporter molecule to be attached via the click reaction for visualization.

The Rise of 5 Phenylethynyluridine As a Self Reporting Molecular Probe

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, is the principal method for synthesizing this compound. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Sonogashira Coupling Strategies with 5-Iodouridine Precursors

The synthesis of this compound and its derivatives frequently employs 5-iodouridine as a key precursor. The Sonogashira cross-coupling reaction between 5-iodouridine and phenylacetylene provides a direct route to this modified nucleoside. rsc.orgresearchgate.net This reaction has been successfully applied to both 2'-deoxyuridine (B118206) and uridine (B1682114) derivatives. rsc.orgresearchgate.net For instance, the coupling of 5-iodo-2'-deoxyuridine with ethynylbenzene, catalyzed by palladium(II) acetate (B1210297) in the presence of triphenylphosphine-3,3',3''-trisulfonate (TPPTS), copper(I) iodide, and triethylamine (B128534), yields 5-phenylethynyl-2'-deoxyuridine (B1624493). researchgate.net

Similarly, the synthesis of 5-phenylethynyluracil, the aglycone of this compound, has been achieved through the Sonogashira coupling of 5-iodouracil (B140508) with phenylacetylene. thieme-connect.com This method has proven effective for preparing a range of N1-unsubstituted and N1-alkylated 5-phenylethynyluracils. thieme-connect.com The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a copper(I) iodide co-catalyst. thieme-connect.com

It is worth noting that the Sonogashira reaction with 5-iodouridine derivatives can sometimes lead to the formation of fluorescent bicyclic furo[2,3-d]pyrimidine (B11772683) nucleosides as byproducts. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for achieving high yields and minimizing side reactions in the Sonogashira coupling. Various catalyst systems and reaction parameters have been explored. For the coupling of 5-bromouridine (B41414) with terminal alkynes, a combination of Pd(II) tetra-tert-butyl substituted phthalocyanine (B1677752) (tBuPcPd) as the catalyst, cesium carbonate as the base, and copper(I) iodide as a co-catalyst in DMF at room temperature has been identified as an effective system. rsc.org

In some cases, copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org The choice of solvent, base, and temperature also plays a significant role. nih.govscielo.org.za For instance, the reaction temperature is a critical parameter, with temperatures around 65 °C often being optimal, as higher temperatures can lead to substrate degradation. nih.gov The use of amines like triethylamine not only acts as a base but can also serve as the solvent. wikipedia.org

Catalyst SystemPrecursorAlkyneBaseSolventYieldReference
Pd(OAc)₂, TPPTS, CuI5-iodo-2'-deoxyuridineEthynylbenzeneTEAH₂O/MeCN91% researchgate.net
Pd(PPh₃)₄, CuI5-IodouracilPhenylacetyleneEt₃NDMF61% thieme-connect.com
tBuPcPd, CuI5-BromouridinePhenylacetyleneCs₂CO₃DMF73-81% rsc.org

Regioselective Derivatization Strategies for this compound

Further functionalization of the this compound scaffold allows for the creation of a diverse range of molecules with tailored properties. Regioselective derivatization at specific positions of the uracil ring is a key strategy in this endeavor.

Modification at the N1-Position of Uracil

The N1-position of the uracil ring is a common site for modification. Alkylation at this position can be achieved to introduce various functional groups. thieme-connect.com For example, N1-alkylated 5-phenylethynyluracils have been synthesized, demonstrating the feasibility of modifying this position without disrupting the core structure. thieme-connect.com These modifications can influence the molecule's biological activity and physical properties.

Syntheses of Phenylethynyluracil Aglycones

The synthesis of the phenylethynyluracil aglycone, the nucleobase portion of this compound, is a significant area of research. These aglycones can be prepared via Sonogashira coupling with 5-iodouracil. thieme-connect.comthieme-connect.com The resulting 5-phenylethynyluracil can then be used as a building block for the synthesis of various nucleosides or other derivatives. For instance, these aglycones can be incorporated into peptide nucleic acids (PNAs), which are synthetic mimics of oligonucleotides. thieme-connect.com

Synthesis of this compound Phosphoramidites for Solid-Phase Oligonucleotide Synthesis

The incorporation of modified nucleosides like this compound into oligonucleotides requires their conversion into phosphoramidite (B1245037) derivatives. researchgate.netwikipedia.org This is a crucial step for automated solid-phase synthesis, the standard method for producing custom DNA and RNA sequences. wikipedia.orgatdbio.com

The synthesis of the 5-phenylethynyl-2'-deoxyuridine phosphoramidite begins with the protection of the 5'-hydroxyl group of the nucleoside with a dimethoxytrityl (DMTr) group. researchgate.net This is typically achieved by reacting the nucleoside with dimethoxytrityl chloride (DMTrCl) in the presence of a base like N,N-dimethylaminopyridine (DMAP). researchgate.net The final step is the phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety. researchgate.net These phosphoramidite building blocks can then be used in automated synthesizers to create oligonucleotides containing the this compound modification at specific positions. researchgate.net

The phosphoramidite method proceeds in a 3' to 5' direction and involves a four-step cycle: de-blocking (detritylation), coupling, capping, and oxidation. biotage.com The availability of phosphoramidites for modified nucleosides like this compound expands the toolbox for creating functional nucleic acids for various applications in research and therapeutics. thermofisher.com

Analogues and Derivatives of this compound

The structural framework of this compound serves as a versatile scaffold for the synthesis of a variety of analogues and derivatives with tailored properties. Strategic modifications, particularly through cyclization reactions and the introduction of substituted phenylacetylenes, have led to the development of novel compounds with significant potential in biochemical and biomedical research.

Preparation of Furanouracil Derivatives via Silver(I)-Catalyzed Cyclization

A significant synthetic transformation of 5-phenylethynyluracils involves their conversion into phenyl-substituted bicyclic furanouracils. thieme-connect.com This reaction is efficiently promoted by the action of a silver(I) ion, which catalyzes the cyclization of the 5-alkynyluracil precursors to form cyclic 6-(phenyl)furo[2,3-d]pyrimidin-2(3H)-ones, also known as furanouracils. thieme-connect.com

The silver(I)-catalyzed cyclization is a key method for accessing these fused heterocyclic systems. thieme-connect.com Research has demonstrated that the efficiency of this annulation is influenced by the electronic nature of the substituents on the phenyl ring of the starting material. thieme-connect.com Specifically, electron-rich alkynes, such as those bearing a p-methoxyphenyl group, undergo cyclization much more rapidly than their electron-deficient counterparts. thieme-connect.com Despite this rate difference, adjustments to the reaction conditions can be made to achieve excellent yields even for less reactive substrates, such as p-nitrophenylfuranouracil. thieme-connect.com

This synthetic route is notable for its ability to proceed in aqueous-organic solvent mixtures, which can facilitate higher loading of the Lewis acid promoter and lead to shorter reaction times for water-soluble substrates. thieme-connect.com The resulting furanouracil derivatives often exhibit enhanced fluorescence intensity compared to their 5-phenylethynyluracil precursors. thieme-connect.com

Exploration of Substituted Phenylacetylenes for Varied Properties

The properties of this compound analogues can be finely tuned by incorporating a variety of substituted phenylacetylenes during their synthesis. The Sonogashira cross-coupling reaction is a standard method used to couple 5-iodouracil or its derivatives with different terminal phenylacetylenes. thieme-connect.comnih.gov This approach allows for the systematic investigation of structure-activity and structure-property relationships. rsc.org

Studies have shown that the nature of the substituent on the phenylacetylene has a significant impact on the resulting compound's characteristics. For instance, the introduction of para-substituents on the phenyl ring of 5-phenylethynyluracils leads to derivatives with distinct, substituent-dependent fluorescent properties. thieme-connect.com Both N1-unsubstituted and N1-substituted 5-phenylethynyluracils exhibit these variable fluorescence characteristics. thieme-connect.com

Furthermore, the choice of substituted phenylacetylene can influence the yield of the Sonogashira coupling reaction itself. It has been observed that aromatic substitution on the phenylacetylene can cause significant fluctuations in reaction yields. rsc.org For example, the use of a phenylacetylene with an electron-withdrawing fluoro group can perturb the reactivity of the alkyne and affect the efficiency of the coupling process. rsc.org This exploration of diverse substituted phenylacetylenes is crucial for developing derivatives with optimized properties for specific applications, such as fluorescent probes or therapeutic agents. thieme-connect.comrsc.org

Enzymatic Polymerization of this compound into RNA Transcripts

The enzymatic incorporation of modified nucleotides is a powerful tool for generating functionally altered RNA molecules. The process relies on the ability of RNA polymerases to recognize and utilize the modified nucleotide triphosphate as a substrate during transcription.

RNA polymerases (RNAPs) are the central enzymes in transcription, responsible for synthesizing RNA from a DNA template. wikipedia.org The catalytic core of RNAP, often described as a "crab claw" structure, forms a channel that accommodates the DNA template and facilitates the polymerization of ribonucleoside triphosphates (NTPs). wikipedia.org The selection of the correct NTP is a crucial aspect of transcriptional fidelity and is governed by the enzyme's active site, which checks for correct Watson-Crick base pairing with the template DNA strand. uniprot.org

In eukaryotes, RNA polymerase II (Pol II) is responsible for transcribing messenger RNA (mRNA) and has been shown to be a key player in the incorporation of modified nucleotides. uniprot.org The trigger loop (TL), a flexible element within Pol II, plays a vital role in substrate selection by discriminating between correct and incorrect NTPs, including those with modifications at the 5-position of the pyrimidine (B1678525) ring. nih.gov While RNAPs exhibit high fidelity, they can accommodate certain modifications on the incoming nucleotide. The recognition of this compound triphosphate (5-PEUTP) by RNA polymerases is a critical first step for its enzymatic incorporation into RNA.

The efficiency with which a modified nucleotide like 5-PEUTP is incorporated into a growing RNA chain is a key determinant of its utility. Several factors influence this efficiency, including the specific RNA polymerase used, the concentration of the modified nucleotide, and the surrounding sequence context.

Studies have shown that various modified nucleotides can be incorporated into RNA with varying efficiencies. For instance, the antiviral drug T-705 (Favipiravir) is converted intracellularly to its ribonucleoside 5'-triphosphate form and is recognized by influenza A virus polymerase as a substrate, albeit with a discrimination of about 19-fold compared to the natural GTP substrate. plos.org This demonstrates that polymerases can incorporate nucleotides with significant modifications. While specific quantitative data on the incorporation efficiency of 5-PEUTP by different RNA polymerases is an area of ongoing research, the successful synthesis of this compound-containing RNA transcripts implies that it is a viable substrate for these enzymes. The development of enzymatic platforms for RNA oligonucleotide synthesis has shown average coupling efficiencies of 95% for the incorporation of reversible terminator nucleotides, highlighting the potential for high-yield enzymatic synthesis of modified RNA. nih.gov

Solid-Phase Synthesis of this compound-Modified Oligonucleotides

Solid-phase synthesis, particularly the phosphoramidite method, is the cornerstone of modern oligonucleotide synthesis. atdbio.combiotage.co.jp This technique allows for the precise, stepwise addition of nucleotides to a growing chain attached to a solid support, enabling the creation of custom DNA and RNA sequences with high fidelity. atdbio.comidtdna.com

The process involves a four-step cycle for each nucleotide addition: detritylation (deblocking), coupling, capping, and oxidation. idtdna.com This automated process is highly efficient and scalable, making it the method of choice for producing chemically modified oligonucleotides. nih.govcsic.es

The incorporation of this compound into DNA oligonucleotides is achieved using its corresponding phosphoramidite derivative in a standard solid-phase synthesizer. nih.gov This allows for the site-specific placement of the modified base within a DNA sequence. The Hudson group, for example, successfully synthesized DNA oligonucleotides containing 5-phenylethynyl derivatives of uracil. nih.gov This integration allows for the study of the structural and functional consequences of this modification in a DNA context.

Table 1: Key Steps in Solid-Phase Oligonucleotide Synthesis

StepDescription
Detritylation Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction. idtdna.com
Coupling The next phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. idtdna.com
Capping Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants. idtdna.com
Oxidation The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage.

This table outlines the fundamental cycle of phosphoramidite chemistry used in the solid-phase synthesis of oligonucleotides.

Similar to DNA, this compound can be incorporated into RNA oligonucleotides via solid-phase synthesis using the corresponding this compound phosphoramidite. encyclopedia.pub The synthesis of RNA oligonucleotides is more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar, which requires an additional protecting group. encyclopedia.pub Despite this added complexity, the phosphoramidite method allows for the efficient and site-specific incorporation of this compound into RNA sequences. encyclopedia.pub This has enabled the synthesis of RNA probes and other functional RNA molecules containing this modification. researchgate.net

Specificity and Fidelity of this compound Incorporation in Biological Systems

The introduction of modified nucleotides into biological systems, either through enzymatic incorporation or by introducing modified oligonucleotides, raises questions about the specificity and fidelity of these processes.

In the context of enzymatic polymerization, the fidelity of RNA polymerase is crucial. The enzyme must accurately incorporate the modified nucleotide opposite its corresponding base in the DNA template. While polymerases have proofreading mechanisms, the presence of a modified base can sometimes lead to misincorporation. For example, some modified nucleosides can lead to transition or transversion mutations during DNA synthesis. nih.gov

When a this compound-modified oligonucleotide is introduced into a biological system, its ability to hybridize specifically to its target sequence is paramount. The bulky phenylethynyl group at the 5-position of uracil could potentially alter the hybridization properties of the oligonucleotide. However, studies have shown that oligonucleotides containing 5-phenylethynyl derivatives of uracil can hybridize with complementary DNA, and in some cases, this hybridization leads to an increase in fluorescence, suggesting that the modification does not prevent target binding. nih.gov The fidelity of replication and transcription of templates containing this compound is an important area of research to understand the long-term consequences of this modification in a cellular environment.

Applications in Molecular Probing and Biological System Analysis

Bioorthogonal Labeling of Biomolecules via Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne group in 5-phenylethynyluridine is a bioorthogonal handle that can be selectively reacted with an azide-bearing molecule in a process known as click chemistry. nih.govbohrium.comnobelprize.org This highly efficient and specific reaction has revolutionized the ability to label and visualize biomolecules in their natural environment.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. organic-chemistry.orgjetir.orgbeilstein-journals.org This reaction facilitates the formation of a stable triazole linkage between an alkyne (present in this compound) and an azide-modified probe, such as a fluorophore or a biotin (B1667282) tag. jenabioscience.comnih.gov The reaction is highly efficient and specific, proceeding with a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction. organic-chemistry.orgjetir.org The standard procedure often involves the in situ reduction of copper(II) salts, like copper(II) sulfate pentahydrate, using a reducing agent such as sodium ascorbate. beilstein-journals.orgnih.gov This method is compatible with a wide range of functional groups and can be performed in aqueous solutions, making it suitable for biological applications. beilstein-journals.org

The CuAAC reaction with this compound that has been incorporated into nucleic acids allows for the attachment of various reporter molecules, enabling downstream applications such as purification, and visualization. mendeley.com While highly effective, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. jenabioscience.comrsc.org To mitigate this, stabilizing ligands are often employed to reduce the amount of free copper(I). jenabioscience.com

Table 1: Key Features of CuAAC for Bioorthogonal Labeling

FeatureDescription
Reactants Terminal Alkyne (e.g., in this compound) and Azide (B81097)
Catalyst Copper(I)
Product 1,4-disubstituted 1,2,3-triazole
Reaction Rate Highly accelerated compared to uncatalyzed cycloaddition
Selectivity High regioselectivity for the 1,4-isomer
Conditions Mild, often aqueous environments

To circumvent the issue of copper toxicity in live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst. nih.gov Instead, it utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide. magtech.com.cnmdpi.com The driving force for this reaction is the relief of ring strain in the cyclooctyne. magtech.com.cn

In the context of this compound, the roles of the alkyne and azide are reversed. Cellular nucleic acids are metabolically labeled with an azide-modified nucleoside, and then a probe functionalized with a strained alkyne is introduced. fiu.edu SPAAC has proven to be a valuable tool for labeling biomolecules in living organisms due to its excellent bioorthogonality and the absence of a toxic catalyst. researchgate.netnih.gov

A significant application of this compound and its analog, 5-ethynyluridine (B57126) (5-EU), is the metabolic labeling of newly synthesized RNA. researchgate.netnih.govresearchgate.net When introduced to cells, these uridine (B1682114) analogs are incorporated into nascent RNA transcripts by cellular RNA polymerases. nih.govbiorxiv.org The incorporated alkyne group then serves as a handle for subsequent detection via click chemistry. mendeley.comnih.gov This allows for the specific visualization and quantification of newly transcribed RNA, providing insights into gene expression dynamics. researchgate.netnih.gov

It is important to note that while 5-EU is widely used for labeling nascent RNA, studies have shown that it can also be incorporated into DNA, particularly in organisms with active ribonucleotide reductases that can convert the uridine analog into its deoxyribonucleotide counterpart. biorxiv.org This dual labeling can limit the specificity of the assay for solely visualizing RNA synthesis. biorxiv.org Alternative nucleoside analogs, such as 5-ethynylcytidine (EC), have been explored to improve the specificity of RNA labeling. nih.gov

Metabolic labeling with alkyne-modified nucleosides, followed by click chemistry, enables a range of analyses, including:

Pulse-chase experiments to determine RNA stability and decay rates without the need for transcriptional inhibitors. researchgate.netbiorxiv.org

Imaging of RNA synthesis in different cellular compartments and in response to various stimuli. researchgate.net

Purification of newly synthesized RNA for downstream analysis, such as sequencing. biorxiv.org

Development of Fluorescent Nucleic Acid Probes Utilizing this compound

The unique photophysical properties of the phenylethynyl group have been harnessed to develop novel fluorescent nucleic acid probes. These probes offer advantages over traditional fluorescent labels, including improved brightness and sensitivity. nih.gov

"Turn-on" fluorescent probes are designed to be non-fluorescent or weakly fluorescent in their free state and become highly fluorescent upon binding to their target. mdpi.com This property is highly desirable as it minimizes background fluorescence and enhances the signal-to-noise ratio. nih.govnih.gov

Probes incorporating phenylethynylpyrene derivatives have been shown to exhibit "turn-on" fluorescence upon hybridization to a complementary nucleic acid strand. nih.gov In the single-stranded state, the fluorescent dye may be quenched through interactions with the oligonucleotide or other quencher molecules. nih.gov Upon hybridization, the probe undergoes a conformational change that alleviates this quenching, resulting in a significant increase in fluorescence intensity. mdpi.comnih.gov Pyrene moieties are known to form excimers (excited-state dimers) that have a distinct, red-shifted emission compared to the monomer. beilstein-journals.orgbeilstein-journals.org This property can be exploited in probe design to signal hybridization events. nih.govresearchgate.net

The ability to accurately detect single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence, is crucial for genetic analysis and disease diagnosis. nih.govnih.gov Fluorescent probes based on this compound derivatives have demonstrated high sensitivity in discriminating between perfectly matched and mismatched DNA or RNA targets. nih.gov

The presence of a mismatch at the binding site of the probe can destabilize the duplex, leading to a less pronounced conformational change upon binding and, consequently, a weaker fluorescence signal. nih.gov This difference in fluorescence intensity between the perfectly matched and mismatched duplexes allows for the reliable detection of SNPs. nih.govnih.gov The sensitivity of these probes can be further enhanced by optimizing the probe design and the position of the fluorescent label relative to the mismatch site.

Molecular Beacon-like Responses

Scientific literature captured in the search results does not provide established methods or direct evidence for the use of 5-Ethynyluridine in applications demonstrating molecular beacon-like responses.

Monitoring Enzymatic Activities with 5-Ethynyluridine-Modified Substrates

While various methods exist for detecting Ribonuclease H (RNase H) activity, which involves the enzymatic cleavage of the RNA strand within an RNA/DNA hybrid, the use of 5-Ethynyluridine-modified substrates is not a prominently documented technique in the available search results. attogene.com

A significant application of 5-Ethynyluridine (5-EU) is in the measurement of RNA synthesis and degradation rates, providing a dynamic view of the transcriptome. This is commonly achieved through metabolic pulse-chase labeling experiments.

In this method, cells or organisms are first exposed to 5-EU for a defined period (the "pulse"). During this time, RNA polymerases incorporate the analog into newly transcribed RNA molecules. pnas.org Subsequently, the 5-EU is removed and replaced with a large excess of natural, unlabeled uridine (the "chase"), preventing any further incorporation of the modified nucleoside.

By collecting samples at various time points during the chase, the stability and decay rate of the 5-EU-labeled RNA population can be determined. The alkyne group on the incorporated 5-EU serves as a bioorthogonal handle for detection. Using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often called "click chemistry," an azide-containing molecule, such as a fluorophore or a biotin tag, can be covalently attached to the RNA. pnas.org This allows for the visualization or isolation and quantification of the RNA synthesized during the pulse, enabling the calculation of RNA half-lives and providing critical insights into gene expression regulation. pnas.org

StepProcedurePurposeKey Reagents
1. Pulse LabelingIncubate cells or organism with 5-Ethynyluridine (5-EU) for a specific duration (e.g., 1-24 hours).To incorporate 5-EU into all newly synthesized RNA transcripts.5-Ethynyluridine (5-EU)
2. ChaseReplace the 5-EU-containing medium with medium containing a high concentration of unlabeled uridine.To halt the incorporation of 5-EU and track the fate of the labeled RNA cohort over time.Uridine
3. Sample CollectionHarvest cells or tissue at various time points after the chase begins (e.g., 0, 1, 2, 6, 12 hours).To create a time-course for measuring the decay of the labeled RNA.-
4. DetectionLyse cells, isolate RNA, and perform a "click" reaction to attach a fluorescent or affinity tag to the 5-EU alkyne handle.To specifically label and quantify the amount of remaining 5-EU-containing RNA at each time point.Azide-fluorophore, Azide-biotin, Copper(I) catalyst
5. AnalysisQuantify the tagged RNA using fluorescence microscopy, flow cytometry, or sequencing to calculate decay rates and half-lives.To determine the stability and turnover dynamics of the transcriptome or specific RNA species.-

Applications in Activity-Based Protein Profiling and Metabolic Labeling

5-Ethynyluridine is a cornerstone reagent for the metabolic labeling of nascent RNA, a technique that has been extended to enable activity-based protein profiling of RNA-binding proteins.

The fundamental application is the direct labeling of newly synthesized RNA. When 5-EU is supplied to cells, it is readily taken up and cellular salvage pathways convert it into 5-ethynyluridine triphosphate. This analog is then used by RNA polymerases as a substrate and incorporated into elongating RNA chains. pnas.org The small, non-perturbing alkyne handle introduced into the RNA allows for subsequent detection via click chemistry, enabling researchers to visualize RNA synthesis in situ or to isolate and analyze the nascent transcriptome. pnas.orgthermofisher.com

Building on this metabolic labeling, a powerful activity-based protein profiling method known as RICK (Capture of the Newly Transcribed RNA Interactome using Click Chemistry) has been developed. nih.govspringernature.comnih.gov RICK identifies the proteins that are actively engaged with newly transcribed RNA in living cells. The technique profiles proteins based on their functional activity of binding to nascent RNA.

The RICK workflow begins with metabolic labeling of RNA with 5-EU. Next, cells are treated with UV light to induce covalent cross-links between the RNA and any closely associated proteins. nih.govspringernature.comresearchgate.net Following cell lysis, the alkyne-modified RNA is tagged with biotin-azide via a click reaction. The resulting biotinylated RNA-protein complexes are then affinity-purified using streptavidin-coated beads. Finally, the captured proteins are identified and quantified by mass spectrometry, revealing the "interactome" of the newly transcribed RNA. nih.govresearchgate.net RICK has been instrumental in identifying novel RNA-binding proteins and understanding the connection between metabolic enzymes and nascent RNAs. nih.govspringernature.com

StepRICK Workflow ProcedurePurpose
1Metabolically label cells with 5-Ethynyluridine (5-EU).To tag all newly synthesized RNA with an alkyne handle. nih.gov
2Cross-link RNA to interacting proteins using UV irradiation.To form stable, covalent bonds between RNA and its binding proteins. researchgate.net
3Lyse cells and perform a click reaction with Biotin-Azide.To attach a biotin affinity tag to the alkyne handle on the nascent RNA. nih.gov
4Affinity capture of RNA-protein complexes.To isolate the biotin-tagged RNA and its cross-linked protein partners using streptavidin beads. nih.govresearchgate.net
5Protein Identification by Mass Spectrometry.To identify the proteins that were actively binding to the nascent RNA, thereby profiling their activity. nih.gov

Spectroscopic and Photophysical Investigations of 5 Phenylethynyluridine and Its Conjugates

Intrinsic Fluorescence Properties of 5-Phenylethynyluridine and Its Derivatives

This compound is a synthetic nucleoside analog where a phenylacetylene (B144264) group is attached to the C5 position of the uracil (B121893) base. This modification imparts intrinsic fluorescence to the molecule, a property not present in its natural counterpart, uridine (B1682114). The extended π-conjugation system resulting from the phenylethynyl moiety is responsible for the absorption and emission of light.

The fluorescence of this compound and its derivatives is characterized by several key parameters, including the absorption maximum (λabs), emission maximum (λem), and Stokes shift (the difference between the emission and absorption maxima). These properties can be influenced by the specific chemical modifications on the phenylethynyl group. For instance, substitutions on the phenyl ring can modulate the electronic properties of the fluorophore, leading to shifts in the absorption and emission spectra.

Environmental Sensitivity of this compound Fluorescence

A key feature of this compound as a fluorescent probe is the sensitivity of its emission to the local microenvironment. This sensitivity allows for the monitoring of changes in nucleic acid structure and interactions.

Fluorescence Response to Duplex Formation and Local Environment

When incorporated into a single-stranded oligonucleotide (ssDNA), this compound often exhibits a certain level of fluorescence. However, upon hybridization to a complementary strand to form a double-stranded duplex (dsDNA), a significant change in fluorescence intensity is frequently observed. This change can be either an enhancement (turn-on) or a quenching (turn-off) of fluorescence, depending on the specific sequence context and the resulting local environment within the DNA duplex.

The formation of a duplex restricts the rotational freedom of the phenylethynyl group, which can lead to an increase in fluorescence quantum yield. The stacking interactions with neighboring bases in the rigid duplex structure create a more defined and often less polar environment compared to the more flexible single-stranded state, further influencing the fluorescence output.

Advanced Spectroscopic Techniques for Characterizing this compound-Modified Oligonucleotides

To quantitatively assess the photophysical behavior of this compound in oligonucleotides, several advanced spectroscopic techniques are employed.

Fluorescence Intensity and Quantum Yield Measurements

Fluorescence intensity measurements provide a direct way to observe changes in the emission of this compound upon events such as duplex formation or protein binding. More quantitatively, the fluorescence quantum yield (Φf) is determined. The quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The quantum yield of this compound can vary significantly depending on its environment. For instance, the quantum yield may be relatively low in a single-stranded oligonucleotide due to dynamic quenching by the solvent and the flexible conformation of the strand. Upon incorporation into a duplex, the quantum yield can increase as the fluorophore is shielded from the solvent and its motion is restricted.

Table 1: Illustrative Fluorescence Quantum Yields of a this compound Analog in Different Environments

EnvironmentQuantum Yield (Φf)
Single-Stranded DNA (ssDNA)0.05
Double-Stranded DNA (dsDNA)0.20
ssDNA with adjacent Guanine (B1146940)0.01

Fluorescence Polarization Studies

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution. moleculardevices.com It is based on the principle that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light depends on the rotational mobility of the molecule during the lifetime of its excited state. thermofisher.com

Smaller, faster-tumbling molecules, such as a single-stranded oligonucleotide containing this compound, will have lower polarization values because they can rotate significantly before emitting a photon. bmglabtech.com Conversely, when this oligonucleotide hybridizes to its complementary strand to form a much larger and more slowly tumbling duplex, the fluorescence polarization will increase. bmglabtech.com This change in polarization provides a sensitive and homogeneous method for monitoring DNA hybridization and other binding events. moleculardevices.com

Table 2: Representative Fluorescence Polarization Values for a this compound-Labeled Oligonucleotide

StateMolecular SizeRotational MotionFluorescence Polarization (mP)
Single-Stranded DNA (ssDNA)SmallerFaster50
Double-Stranded DNA (dsDNA)LargerSlower200

Mechanistic Insights into 5 Phenylethynyluridine Interactions

Molecular Mechanisms Governing Fluorescence Changes in Nucleic Acid Contexts

The fluorescence quantum yield of a fluorophore is its efficiency in converting absorbed light into emitted light. For fluorescent nucleobase analogs (FBAs) like 5-phenylethynyluridine, this yield is not constant but is dynamically influenced by its immediate neighbors within a DNA or RNA strand. cancer.gov The primary mechanism governing this modulation is the electronic interaction between the fluorophore's excited state and the adjacent nucleobases, a phenomenon known as base stacking.

When PEU is incorporated into an oligonucleotide, its phenylethynyl moiety stacks with the neighboring bases. This close proximity can lead to fluorescence quenching, a process that decreases the fluorescence intensity. The dominant quenching mechanism is often photoinduced electron transfer (PET). nih.gov In PET, upon excitation by light, an electron is transferred from a neighboring nucleobase (the donor) to the excited fluorophore (the acceptor), or vice-versa. This process offers a non-radiative pathway for the fluorophore to return to its ground state, thereby reducing the number of emitted photons and quenching the fluorescence.

The efficiency of quenching is highly dependent on the specific neighboring base. nih.gov Guanine (B1146940) is a particularly effective quencher of many fluorophores because it has the lowest oxidation potential of the natural bases, making it the most easily oxidized and thus the best electron donor to the excited fluorophore. nih.govrsc.org Consequently, the fluorescence of PEU is expected to be significantly diminished when it is adjacent to a guanine residue compared to other bases like adenine, cytosine, or thymine. rsc.orgrsc.org The general trend for quenching efficiency often follows the order G > A > C > T. rsc.org

Table 1: Illustrative example of neighbor-dependent fluorescence quenching for a generic fluorescent base analog (FBA). The data demonstrates the typical strong quenching effect of an adjacent guanine (G) residue.
Oligonucleotide Sequence Context (X = FBA)Relative Fluorescence Intensity (%)
5'-...TXA...-3'85
5'-...TXC...-3'80
5'-...TXT...-3'100
5'-...TXG...-3'15

Significant changes in the fluorescence of this compound are observed upon the hybridization of a single-stranded oligonucleotide (ssDNA) to its complementary strand to form a double helix (dsDNA). In a flexible single strand, the nucleobase and its phenylethynyl moiety have considerable rotational and vibrational freedom. This mobility provides multiple non-radiative pathways for the excited state to decay, resulting in relatively low fluorescence.

Upon hybridization, the PEU residue becomes part of a more rigid and ordered duplex structure. tum.de This transition involves significant conformational changes:

Constrained Geometry: The base, including the phenylethynyl group, is locked into a stacked conformation within the helix, reducing its motional freedom. This rigidity restricts non-radiative decay pathways that are dependent on molecular motion, leading to an increase in fluorescence quantum yield.

Defined Stacking: The phenylethynyl moiety intercalates between the flanking base pairs, establishing a well-defined stacking interaction. This can shield the fluorophore from solvent molecules (e.g., water) that can also act as collisional quenchers.

The transition from a dynamic, flexible single strand to a rigid, stacked position within a duplex minimizes non-radiative decay and shields the fluorophore from quenchers, typically resulting in a significant enhancement of fluorescence intensity, provided a strong quencher like guanine is not positioned adjacently.

Interactions with Nucleic Acid Processing Enzymes

The introduction of a bulky, rigid modification like the phenylethynyl group at the C5 position of uridine (B1682114) can have profound effects on the interactions between the modified nucleic acid and various processing enzymes. These enzymes often rely on precise recognition of the shape, charge, and conformation of their nucleic acid substrates.

DNA and RNA polymerases catalyze the template-dependent synthesis of nucleic acids. Their ability to incorporate modified nucleotides, such as 5-phenylethynyl-2'-deoxyuridine (B1624493) triphosphate (PE-dUTP), is a critical consideration for many molecular biology applications. The active site of a polymerase is finely tuned to accommodate natural deoxynucleoside triphosphates (dNTPs). The efficiency of incorporating a modified nucleotide is primarily determined by how well the modification fits within the active site during the catalytic cycle. nih.gov

Studies on various 5-substituted dUTPs with E. coli DNA polymerase I (Klenow fragment) have shown that the size and nature of the substituent at the C5 position are critical. nih.gov While small groups can be well-tolerated, larger and more rigid groups can sterically hinder the proper positioning of the nucleotide for catalysis. The bulky phenylethynyl group of PE-dUTP occupies the major groove of the DNA double helix upon formation of the nascent base pair. While this position generally avoids direct interference with the core catalytic machinery, the steric bulk can still affect the kinetics of incorporation. nih.govnih.gov

The catalytic efficiency of a polymerase for a given nucleotide is often expressed as the ratio kcat/Km. A lower efficiency compared to the natural substrate (dTTP) indicates that the modified nucleotide is incorporated more slowly or binds less effectively. For bulky C5-alkenyl groups, it has been shown that while the Michaelis constant (Km) may not change dramatically, the maximal rate of incorporation (Vmax or kcat) often decreases significantly as the size of the substituent increases. nih.govnih.gov This suggests that while the initial binding may be unaffected, the subsequent conformational changes required for catalysis are impeded. utexas.edu

Table 2: Representative steady-state kinetic parameters for the incorporation of various 5-substituted dUTPs by a DNA polymerase, illustrating the impact of substituent size on catalytic efficiency. Data is conceptual and based on findings for analogous compounds. nih.govnih.gov
SubstrateRelative Km (vs dTTP)Relative Vmax (vs dTTP)Relative Efficiency (Vmax/Km)
dTTP (natural)1.01.01.0
5-Vinyl-dUTP~1.1~0.9~0.8
5-(1-Propenyl)-dUTP~1.5~0.5~0.3
5-(1-Heptenyl)-dUTP~2.0<0.1<0.05

Conversely, some modifications can stabilize the duplex, which might enhance RNase H activity by increasing the proportion of time the substrate is in a well-formed duplex state. rsc.org However, it is more commonly observed that bulky adducts in the DNA strand either have a neutral or an inhibitory effect on RNase H cleavage, as they can disrupt the precise geometry required for optimal enzyme engagement and catalysis.

Role of the Phenylethynyl Moiety in Molecular Recognition and Bioconjugation

The phenylethynyl group is not merely a passive fluorescent reporter; its chemical structure and properties actively contribute to molecular interactions and provide a versatile handle for further chemical modification.

The aromatic phenyl ring and the rigid ethynyl (B1212043) linker of the moiety are inherently hydrophobic. This allows it to participate in favorable hydrophobic and π-stacking interactions with other aromatic systems, such as the nucleobases within the DNA helix or aromatic amino acid side chains in proteins. These non-covalent interactions can enhance the thermal stability of DNA duplexes containing PEU, leading to an increased melting temperature (Tm) compared to unmodified duplexes. This stabilizing effect is a key aspect of its role in molecular recognition, as it can strengthen the binding of a modified oligonucleotide to its target sequence.

Furthermore, the terminal alkyne of the ethynyl group is a powerful functional group for bioconjugation, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and bio-orthogonal, meaning it proceeds under mild, aqueous conditions without interfering with most biological functional groups. An oligonucleotide containing this compound can be readily and covalently linked to another molecule (e.g., a peptide, a drug, a solid support, or another fluorophore) that has been functionalized with an azide (B81097) group. This provides a robust and straightforward method for creating complex, multifunctional biomolecular conjugates.

Table 3: Key Properties and Applications of the Phenylethynyl Moiety.
FeatureChemical PropertyApplication / Consequence
Phenyl GroupAromatic, HydrophobicEnhances base stacking; Increases duplex thermal stability (Tm)
Ethynyl GroupRigid, LinearMaintains defined spacing and geometry for stacking
Terminal AlkyneReactive toward AzidesEnables bioconjugation via CuAAC ("Click Chemistry")

Computational and Theoretical Studies of 5 Phenylethynyluridine Systems

Molecular Dynamics Simulations of 5-Phenylethynyluridine within Nucleic Acids

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. youtube.comnih.gov For nucleic acids, MD simulations provide detailed insights into their structural dynamics, conformational changes, and interactions with other molecules, such as therapeutic agents or proteins. nih.govnih.gov The inclusion of modified nucleosides like this compound into DNA or RNA strands can significantly alter their local structure and flexibility, which in turn can affect their biological function.

Key areas of investigation in MD simulations of 5-PEU-modified nucleic acids include:

Conformational Stability: Assessing how the presence of 5-PEU affects the stability of the DNA or RNA duplex. The bulky phenylethynyl group may cause local distortions in the helical parameters, such as base pair opening, slide, and roll. iitd.ac.in

Solvent and Ion Interactions: Analyzing the interactions of the modified nucleic acid with the surrounding water molecules and ions. The hydrophobic nature of the phenylethynyl group can alter the local hydration patterns in the major groove of the DNA.

Flexibility and Dynamics: Examining the impact of 5-PEU on the flexibility of the nucleic acid strand. The rigid nature of the modification might reduce the local flexibility, which could have implications for protein recognition and binding.

While specific MD simulation data for this compound is not abundant in publicly accessible literature, the principles derived from simulations of other modified nucleosides suggest that the introduction of such a bulky group would lead to significant local structural perturbations. researchgate.net

Quantum Chemical Calculations of Electronic and Photophysical Properties

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing a fundamental understanding of their reactivity and spectroscopic behavior. nih.govresearchgate.net For this compound, these calculations are crucial for characterizing its unique photophysical properties, which make it a valuable tool in biochemical and biophysical research.

Methods such as Density Functional Theory (DFT) are commonly used to calculate the electronic and photophysical properties of molecules like 5-PEU. mdpi.com These calculations can predict various parameters, including:

Absorption and Emission Spectra: The wavelengths of maximum absorption and emission, which are critical for its use as a fluorescent probe. rsc.org

Quantum Yields: The efficiency of the fluorescence process, which determines the brightness of the probe. rsc.org

Stokes Shift: The difference between the maximum absorption and emission wavelengths, which is an important characteristic for fluorescent molecules. rsc.org

The extended π-system of the phenylethynyl group in 5-PEU is responsible for its characteristic fluorescence. Quantum chemical calculations can model the electronic transitions responsible for this fluorescence, typically π → π* transitions within the conjugated system. mdpi.com The solvent environment can also be included in these calculations to predict how the photophysical properties might change in different polarities.

PropertyTypical Calculated Values for Similar Chromophores
Maximum Absorption (λabs)300-350 nm
Maximum Emission (λem)350-500 nm
Stokes Shift50-150 nm (or 2400-4300 cm-1)
Fluorescence Quantum Yield (Φf)0.06 - 0.35

These theoretical studies are invaluable for the rational design of new fluorescent nucleosides with tailored photophysical properties for specific applications. mdpi.com

Docking and Modeling of this compound-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific protein target. mdpi.comnih.gov For this compound, docking studies can provide insights into how it interacts with enzymes that process nucleic acids, such as DNA and RNA polymerases or nucleoside kinases.

In a typical docking study, a 3D model of the target enzyme is used, and the this compound molecule is placed in the active site. A scoring function is then used to estimate the binding affinity and identify the most likely binding pose. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the modified nucleoside and the amino acid residues of the enzyme.

Potential findings from docking studies of 5-PEU with enzymes could include:

Binding Affinity: A quantitative measure of how strongly 5-PEU binds to the enzyme's active site.

Binding Mode: The specific orientation and conformation of 5-PEU within the active site.

Key Interactions: Identification of the specific amino acid residues that are crucial for binding.

For example, docking this compound into the active site of a DNA polymerase could help to explain its substrate efficiency and its effects on DNA synthesis. The bulky phenylethynyl group might clash with certain residues in the active site, leading to steric hindrance and reduced incorporation efficiency. Conversely, it could also form favorable hydrophobic interactions that enhance binding in some cases.

Enzyme TargetPotential Interaction Insights from Docking
DNA PolymerasePrediction of substrate efficiency and potential for chain termination.
RNA PolymeraseUnderstanding how the modification affects transcription.
Nucleoside KinasesElucidating the efficiency of phosphorylation, the first step in its metabolic activation.
Thymidine PhosphorylaseInvestigating its potential as a substrate or inhibitor of this enzyme involved in nucleoside metabolism. researchgate.net

Note: This table is illustrative of the types of insights that could be gained from docking studies, based on general principles of molecular modeling.

Future Research Directions and Emerging Paradigms for 5 Phenylethynyluridine

Development of Next-Generation Bioorthogonal Tags and Fluorophores

The true potential of 5-Phenylethynyluridine as a research tool is unlocked by the molecules it can be attached to via its phenylethynyl group. Future research will likely focus on creating a new generation of tags and fluorophores that can be "clicked" onto 5-PEU after it has been incorporated into biomolecules.

Key Research Thrusts:

Fluorogenic Probes: A significant advancement would be the design of "fluorogenic" azide-containing dyes. These molecules are non-fluorescent on their own but become brightly fluorescent upon reacting with the alkyne on 5-PEU. This "turn-on" mechanism would dramatically reduce background noise in imaging experiments, as unreacted probes would remain dark, eliminating the need for washout steps that can be harsh on live cells. nih.gov

Multiplexing Capabilities: Research into developing a palette of spectrally distinct azide-fluorophores will be crucial. This would enable multi-color imaging, allowing researchers to track different RNA populations or other biomolecules simultaneously. Furthermore, the development of bioorthogonal reactions that are mutually exclusive will allow for multiple, distinct labeling events within the same biological system. nih.gov

Environment-Sensing Dyes: An emerging paradigm is the creation of solvatochromic or environment-sensitive dyes. When attached to 5-PEU incorporated into RNA, these probes could change their fluorescence properties (e.g., color or lifetime) in response to changes in their local microenvironment, such as polarity, pH, or ion concentration. This would provide dynamic information about the cellular context of the labeled molecule.

Probe Type Mechanism of Action Potential Advantage
Fluorogenic ProbesFluorescence is activated upon reaction with the target alkyne.High signal-to-noise ratio; reduced background.
Multi-color ProbesSpectrally distinct fluorophores for simultaneous tracking.Enables multiplexed imaging of different molecular species.
Environment-Sensing ProbesFluorescence properties change with the local environment.Provides dynamic information about the cellular context.

Integration into Advanced Imaging Techniques and Single-Molecule Studies

The ability to attach bright and photostable fluorophores to 5-PEU opens the door for its use in cutting-edge microscopy and imaging techniques. These methods provide unprecedented spatial and temporal resolution, moving beyond static images to dynamic tracking of individual molecules.

Future integration of 5-PEU into these techniques will involve:

Single-Molecule Tracking (SMT): By labeling RNA with 5-PEU and subsequently attaching a bright fluorophore, researchers can track the movement of individual RNA molecules in real-time within living cells. This allows for the direct measurement of diffusion dynamics, localization, and interactions with other cellular components like proteins or organelles. Fast-SMT approaches, which use high frame rates, can minimize motion-blurring and provide a detailed picture of molecular behavior.

Super-Resolution Microscopy: Techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) bypass the diffraction limit of light, enabling visualization at the nanometer scale. 5-PEU can serve as a crucial tool for targeting specific RNA molecules for super-resolution imaging, revealing their precise subcellular organization and the structure of RNA-protein complexes in their native context. nih.gov

Fluorescence Resonance Energy Transfer (FRET): By using 5-PEU to attach one FRET-pair fluorophore to an RNA molecule and labeling an interacting protein with the other, researchers can measure molecular interactions with high precision. The efficiency of energy transfer provides information on the distance between the two molecules, making it possible to study the dynamics of complex assembly and disassembly.

Expansion into Novel Chemical Biology Applications Beyond Nucleic Acids

While this compound's structural similarity to uridine (B1682114) makes it an excellent substrate for labeling nucleic acids, its unique chemical properties could be leveraged for entirely new applications in chemical biology.

Potential new frontiers include:

Enzyme Activity Probes: 5-PEU could be modified to act as a substrate or an inhibitor for enzymes involved in uridine metabolism. Attaching a reporter group via the alkyne handle could allow for the development of activity-based probes to identify and quantify the activity of these enzymes directly in complex biological samples.

Probing Post-Transcriptional Modifications: The uridine base is subject to various modifications (e.g., pseudouridylation). Future research could explore whether 5-PEU or its derivatives can be used to selectively probe the enzymes responsible for these modifications or to map their locations within the transcriptome.

Building Blocks for Novel Biopolymers: The alkyne group of 5-PEU provides a reactive site for polymerization or for grafting other molecules. This could be exploited in synthetic biology and materials science to create novel RNA-based polymers or hydrogels with tailored properties for applications in drug delivery or tissue engineering.

Design of Highly Specific and Sensitive Probes for Complex Biological Systems

A major goal in chemical biology is the development of probes that can detect and report on specific molecular events with high fidelity within the complexity of a living organism. nih.gov this compound can serve as a foundational scaffold for designing such highly specialized probes. An optical chemical probe generally consists of three key components: a recognition element, a linker, and a reporter dye.

Component Function Role of 5-PEU
Recognition Element Provides specificity for the biological target.The uridine base acts as the recognition element for RNA polymerases or other nucleic acid-modifying enzymes.
Linker Connects the recognition element to the dye and can influence solubility and steric hindrance.The phenylethynyl group itself acts as a rigid linker. Future designs could incorporate flexible linkers attached to the phenyl ring.
Reporter (Dye) Generates a detectable signal (e.g., fluorescence).The terminal alkyne is the attachment point for a wide variety of reporter dyes via click chemistry.

Future design strategies will focus on optimizing this tripartite structure. This includes modifying the uridine base to enhance recognition by specific enzymes, engineering the linker to control the distance and orientation of the reporter group, and selecting advanced fluorophores (as described in section 8.1) to maximize sensitivity and signal output. The ultimate aim is to create 5-PEU-based probes that can detect low-abundance RNA species or specific enzymatic activities in real-time, providing critical insights into cellular function and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.